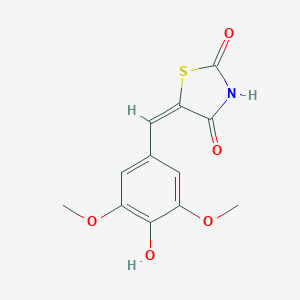
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties . This particular compound features a benzylidene group substituted with methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with 3,5-dimethoxy-4-hydroxybenzaldehyde. A common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be adopted to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce benzyl derivatives .
科学的研究の応用
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its antidiabetic and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, it can act as a partial activator of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose and lipid metabolism . Additionally, the compound can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate digestion .
類似化合物との比較
Similar Compounds
5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione: Known for its genotoxic and cytotoxic properties.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Exhibits inhibitory effects on mitochondrial respiration.
5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione: Similar in structure but with different biological activities.
Uniqueness
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and hydroxy groups can enhance its antioxidant properties and its ability to interact with various biological targets .
特性
分子式 |
C12H11NO5S |
|---|---|
分子量 |
281.29g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO5S/c1-17-7-3-6(4-8(18-2)10(7)14)5-9-11(15)13-12(16)19-9/h3-5,14H,1-2H3,(H,13,15,16)/b9-5+ |
InChIキー |
ZCHBFHCAGSBARE-WEVVVXLNSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)S2 |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















